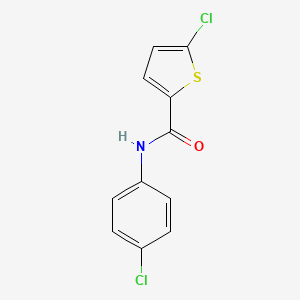

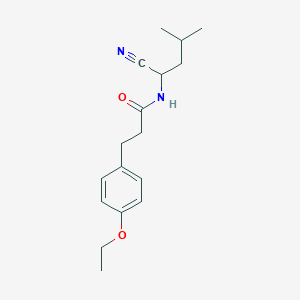

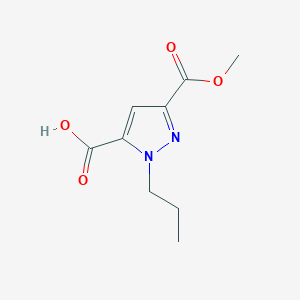

![molecular formula C19H15ClN2OS2 B2491484 2-(benzylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 850915-86-5](/img/structure/B2491484.png)

2-(benzylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to the compound of interest involves multiple steps, including reactions such as the aza-Wittig reaction. For instance, the synthesis of 2-substituted 3-(4-chlorophenyl)-5,8,9-trimethylthieno[3′,2′: 5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones involves phosphoranylideneamino derivatives reacting with 4-chlorophenyl isocyanate to give carbodiimide derivatives. These are further treated with amines or phenols in the presence of catalytic amounts of EtONa or K2CO3 to yield the final products (Liu, He, & Ding, 2007).

Molecular Structure Analysis

The molecular structure of these compounds has been confirmed through various analytical techniques, including X-ray analysis. For example, the structure of 2-(4-chlorophenoxy)-3-(4-chlorophenyl)-5,8,9-trimethylthieno[3′,2′: 5,6]pyrido[4,3-d]pyrimidin-4(3H)-one was confirmed by X-ray analysis, highlighting the precision in understanding the spatial arrangement of atoms within the molecule (Liu, He, & Ding, 2007).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

A series of 2-substituted thieno[3,2-d]pyrimidin-4(3H)-one derivatives, including those similar to the target compound, were synthesized to explore their potential in various scientific applications. The structural confirmation of these compounds, including their synthesis via aza-Wittig reaction and characterization by X-ray analysis, provides foundational knowledge for their potential utility in medicinal chemistry and materials science (Liu, He, & Ding, 2007).

Pharmacological Potential

The exploration of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines has shown significant promise in the evaluation of their physicochemical properties and potential biological activities. The structural modifications, particularly the position of the sulfur atom, have profound effects on their electronic spectra and biological activity profiles, indicating their potential in drug development and pharmacological research (Zadorozhny, Turov, & Kovtunenko, 2010).

Antimicrobial Activities

The synthesis of novel thiazolo[2,3-b]dihydropyrimidinone derivatives possessing 4-methylthiophenyl moiety and their subsequent evaluation for antibacterial and antifungal activities highlight the chemical's utility in developing new antimicrobial agents. These compounds exhibited moderate to excellent growth inhibition of bacteria and fungi, underscoring their potential in addressing emerging microbial resistance (Ashok, Holla, & Kumari, 2007).

Dual Enzyme Inhibition

Compounds based on the thieno[2,3-d]pyrimidine scaffold, including variations of the target compound, have been synthesized as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase. These studies reveal the chemical's capacity to serve as a lead compound in the development of new antitumor agents, demonstrating significant inhibitory activity against both enzymes and offering insights into their binding modes (Gangjee, Qiu, Li, & Kisliuk, 2008).

Propriétés

IUPAC Name |

2-benzylsulfanyl-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2OS2/c20-14-6-8-15(9-7-14)22-18(23)17-16(10-11-24-17)21-19(22)25-12-13-4-2-1-3-5-13/h1-9H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFKNIGBZLJYQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

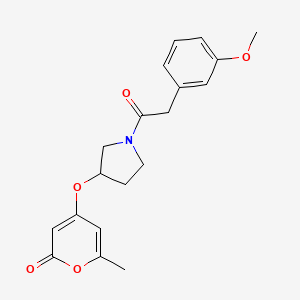

![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2491401.png)

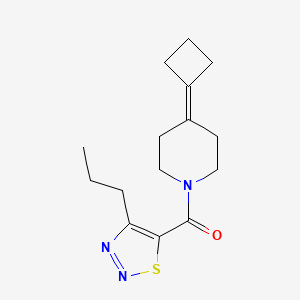

![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid](/img/structure/B2491417.png)

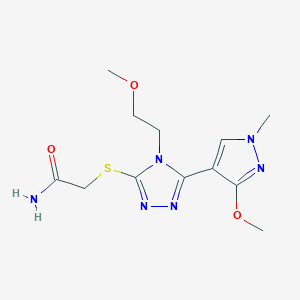

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2491419.png)

![N-(2-fluorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2491420.png)

![4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1,6-dimethylquinolin-2(1H)-one](/img/structure/B2491423.png)